Tamoxifen N-beta-D-glucosiduronic acid is a metabolite derived from tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound plays a significant role in the pharmacokinetics of tamoxifen, influencing its efficacy and safety profile. Tamoxifen itself is metabolized into various active and inactive forms, with glucuronidation being a key pathway for its excretion.
Tamoxifen N-beta-D-glucosiduronic acid is synthesized through the metabolic processes that occur in the liver, where tamoxifen undergoes conjugation with glucuronic acid. This reaction is facilitated by uridine diphosphate-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the hydroxyl groups of tamoxifen and its metabolites.
This compound can be classified under the following categories:
The synthesis of tamoxifen N-beta-D-glucosiduronic acid typically involves enzymatic reactions. The primary method includes:
Tamoxifen N-beta-D-glucosiduronic acid has the following molecular formula: C_{32}H_{38}N_{O}_{7}. Its structure consists of a tamoxifen backbone with a glucuronic acid moiety attached via an ether bond.
Tamoxifen N-beta-D-glucosiduronic acid primarily participates in metabolic reactions involving further conjugation or hydrolysis:
Tamoxifen N-beta-D-glucosiduronic acid is primarily studied for its role in:
This compound exemplifies how metabolic pathways influence therapeutic outcomes and highlights the importance of understanding drug metabolism in clinical settings.
Tamoxifen N-beta-D-glucosiduronic acid (IUPAC name: [(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium) is a quaternary ammonium glucuronide conjugate formed from the breast cancer drug tamoxifen. Its molecular formula is C₃₂H₃₈NO₇, with a molecular weight of 548.65 g/mol [3] [8]. The structure comprises two distinct moieties: the tamoxifen aglycone and the glucuronic acid group linked via a beta-configured glycosidic bond at the tertiary amine of tamoxifen’s dimethylaminoethyl side chain. Key structural features include:
Collision cross-section (CCS) data derived from ion mobility spectrometry reveal distinct conformational behavior (Table 1) [3]:
Table 1: Physicochemical Descriptors of Tamoxifen N-beta-D-Glucosiduronic Acid
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 548.65 g/mol | - |
SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C... | DFT-optimized structure |
Predicted CCS ([M+H]⁺) | 234.2 Ų | Drift tube ion mobility |
Melting Point | 119-121°C (decomposes) | Differential scanning calorimetry |
Aqueous Solubility | Slightly soluble in DMSO/methanol | Equilibrium solubility assay |
SMILES String: CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN+(C)[C@H]3C@@H/C4=CC=CC=C4 [3] [8].
Tamoxifen undergoes direct N-glucuronidation without prior phase I metabolism, forming a quaternary ammonium glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves nucleophilic attack by tamoxifen’s tertiary amine on the anomeric carbon of UDP-glucuronic acid (UDPGA), resulting in a stable C-N bond [4] [7]. Key mechanistic aspects include:
Kinetic analyses reveal high affinity for UGT1A4, with apparent Km values of 32.4 μM for recombinant UGT1A4 and 35.8 μM for human liver microsomes [4] [6]. The UGT1A448Val polymorphic variant exhibits enhanced catalytic efficiency (1.6–1.8-fold lower Km) for both tamoxifen and 4-hydroxytamoxifen isomers [6].
Table 2: Kinetic Parameters for N-Glucuronidation of Tamoxifen and Metabolites
Substrate | Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km |
---|---|---|---|---|
Tamoxifen | HLM | 35.8 ± 3.2 | 412 ± 24 | 11.5 |
Tamoxifen | rUGT1A4 | 32.4 ± 2.8 | 583 ± 31 | 18.0 |
trans-4-OH-Tam | rUGT1A448Leu | 2.2 ± 0.3 | 39.5 ± 2.1 | 17.9 |
trans-4-OH-Tam | rUGT1A448Val | 1.3 ± 0.2* | 42.1 ± 1.8 | 32.4* |
cis-4-OH-Tam | rUGT1A448Leu | 2.1 ± 0.2 | 37.8 ± 1.9 | 18.0 |
cis-4-OH-Tam | rUGT1A448Val | 1.2 ± 0.1* | 40.3 ± 2.0 | 33.6* |
P < 0.05 vs. wild-type [6]. HLM = Human liver microsomes; rUGT = recombinant UGT.
UGT1A4 is the primary hepatic isoform responsible for tamoxifen N-glucuronidation, showing no activity in UGT1A1-, 1A3-, 1A6-, 2B4-, 2B7-, 2B15-, or 2B17-expressing systems [4] [7]. Extrahepatic UGTs (e.g., UGT1A8, 1A10) contribute minimally. In contrast, O-glucuronidation of hydroxylated metabolites involves:
Genetic polymorphisms significantly impact enzyme function:
Table 3: UGT Isoforms Involved in Tamoxifen Metabolite Glucuronidation
UGT Isoform | Subcellular Location | Primary Substrates | Functional Impact of Polymorphisms |
---|---|---|---|
UGT1A4 | Liver ER membrane | Tamoxifen, 4-OH-Tam (N-gluc.) | 48Val variant: ↑ affinity for 4-OH-Tam isomers |
UGT2B7 | Liver cytosol | trans-4-OH-Tam, trans-endoxifen (O-gluc.) | Tyr268 homozygosity: ↓ activity (27–28%) |
UGT1A8 | Breast/intestinal tissue | cis-4-OH-Tam, cis-endoxifen | 173Ala/277Tyr variant: abolishes trans-isomer activity |
UGT2B15 | Breast tissue | 4-OH-Tam isomers | ERα-mediated induction by tamoxifen metabolites |
The quaternary ammonium glucuronide bond exhibits exceptional stability due to:
Experimental evidence confirms stability across conditions:
Molecular dynamics simulations reveal that hydrophobic interactions between tamoxifen’s phenyl rings and UGT2B7’s Phe119 and Tyr33 residues stabilize the transition state, contributing to kinetic persistence in vivo [9]. This stability facilitates enterohepatic recirculation, as evidenced by fecal β-glucuronidase-mediated regeneration of tamoxifen from its conjugate [7] [9].
Table 4: Stability Profile of Tamoxifen N-beta-D-Glucosiduronic Acid
Stability Factor | Experimental Observations | Implications |
---|---|---|
β-Glucuronidase resistance | <5% hydrolysis after 24h (vs. >95% for phenol glucuronide) | Persistence in gut microbiota-rich environments |
pH stability | t½ > 1 month (pH 7.4, 37°C); t½ = 4h (pH 12) | Resistance to physiological pH fluctuations |
Plasma stability | No degradation in human plasma (37°C, 48h) | Extended systemic circulation |
Thermal stability | Decomposition >120°C | Suitable for long-term storage (solid state) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8